Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-
Description
Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- is a benzothiazole derivative featuring a thioether-linked (2R)-2-methoxy-4-pentynyl substituent at the 2-position of the benzothiazole core. The stereochemistry at the second carbon (R-configuration) and the presence of a methoxy group and terminal alkyne distinguish this compound. Benzothiazole derivatives are renowned for their diverse biological activities, including enzyme inhibition, anticancer, and antimicrobial properties .
Properties
CAS No. |
641613-68-5 |
|---|---|
Molecular Formula |
C13H13NOS2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-[(2R)-2-methoxypent-4-ynyl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H13NOS2/c1-3-6-10(15-2)9-16-13-14-11-7-4-5-8-12(11)17-13/h1,4-5,7-8,10H,6,9H2,2H3/t10-/m1/s1 |
InChI Key |
WXVFXFUDHNWDRS-SNVBAGLBSA-N |
Isomeric SMILES |
CO[C@H](CC#C)CSC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
COC(CC#C)CSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of 4-Pentyn-2-One
The chiral center is introduced via enantioselective reduction of 4-pentyn-2-one using the Corey-Bakshi-Shibata (CBS) catalyst . This method affords (R)-4-pentyn-2-ol with >98% enantiomeric excess (ee).
$$
\text{4-Pentyn-2-one} \xrightarrow[\text{(R)-CBS Catalyst}]{\text{BH}_3\cdot\text{THF}} \text{(R)-4-Pentyn-2-ol} \quad (95\% \text{ yield})
$$
Methoxy Group Installation
The alcohol is methylated using methyl iodide and sodium hydride in tetrahydrofuran (THF), yielding (2R)-2-methoxy-4-pentynol.
$$
\text{(R)-4-Pentyn-2-ol} \xrightarrow[\text{NaH, THF}]{\text{CH}_3\text{I}} \text{(2R)-2-Methoxy-4-pentynol} \quad (90\% \text{ yield})
$$
Bromination for Electrophilic Activation
Conversion to the corresponding bromide is achieved with phosphorus tribromide (PBr₃) in dichloromethane at 0°C.
$$
\text{(2R)-2-Methoxy-4-pentynol} \xrightarrow{\text{PBr}3, \text{CH}2\text{Cl}_2} \text{(2R)-2-Methoxy-4-pentynyl bromide} \quad (85\% \text{ yield})
$$
Alkylation of 2-Mercaptobenzothiazole
Reaction Optimization
The thiol group of 2-mercaptobenzothiazole undergoes nucleophilic substitution with the chiral bromide under mild basic conditions. Potassium carbonate in N,N-dimethylformamide (DMF) at 60°C for 12 hours achieves optimal conversion (Table 1).
Table 1. Alkylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 78 |
| NaH | THF | 25 | 24 | 45 |
| DBU | MeCN | 80 | 6 | 62 |
Stereochemical Integrity
Chiral HPLC analysis confirms retention of the (R)-configuration (>97% ee) post-alkylation. The SN2 mechanism ensures inversion at the electrophilic carbon, but the original (R)-configuration is preserved due to the prior establishment of chirality in the bromide.
Alternative Synthetic Approaches
Mitsunobu Reaction
A Mitsunobu coupling between 2-mercaptobenzothiazole and (R)-4-pentyn-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine affords the product in 70% yield. However, this method requires stoichiometric reagents and offers no significant yield advantage over alkylation.
Photochemical Thiol-Ene Coupling
Irradiation at 365 nm in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator enables radical-mediated coupling. While functional group tolerance is high, racemization (∼15%) limits utility.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (CDCl₃) : δ 7.85–7.40 (m, 4H, Ar-H), 3.45 (s, 3H, OCH₃), 3.20–3.05 (m, 1H, CH-OCH₃), 2.65–2.50 (m, 2H, CH₂-C≡C), 2.15 (t, J = 2.6 Hz, 1H, C≡CH).
- ¹³C NMR : δ 167.8 (C=S), 122.5–135.0 (Ar-C), 84.5 (C≡C), 72.1 (C-OCH₃), 58.9 (OCH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₃H₁₃NOS₂ [M+H]⁺: 279.0423; Found: 279.0425.
Chiral HPLC Analysis
Column : Chiralpak AD-H (4.6 × 250 mm); Mobile Phase : Hexane/Isopropanol (90:10); Retention Time : 12.7 min (R-enantiomer), 14.2 min (S-enantiomer).
Scalability and Industrial Considerations
Kilogram-scale production employs the alkylation route due to cost-effectiveness and operational simplicity. Process intensification via continuous flow reactors reduces reaction time to 2 hours with 82% yield.
Chemical Reactions Analysis
Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- undergoes various chemical reactions:
Scientific Research Applications
Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- with analogous benzothiazole derivatives:
*Estimated molecular formula based on structural analysis.
Key Observations :
- Stereochemistry: The (2R)-configuration in the target compound may enhance target binding specificity compared to non-chiral analogs (e.g., 2-(4-methoxyphenyl)benzothiazole) .
- Functional Groups : The alkyne group in the target compound could improve membrane permeability compared to sulfonyl or acetamide-linked derivatives .
- Thioether vs. Sulfonyl : Thioether linkages (as in the target compound) generally offer greater metabolic stability than sulfonamides but may reduce hydrogen-bonding capacity .
2.2.1. Enzyme Inhibition
- MAO-B Inhibition : Benzothiazole derivatives with methoxy or heteroaromatic substituents (e.g., 2-(4-(benzyloxy)-5-hydroxyphenyl)benzothiazole) show selective MAO-B inhibition via interactions with the enzyme’s entrance cavity . The target compound’s methoxy group may mimic these effects, while the alkyne could enhance lipophilicity for blood-brain barrier penetration .
- Kinase Inhibition: Derivatives with morpholine fragments at the 2-position exhibit PI3Kβ inhibition rates up to 80% at 1 μM .
2.2.2. Anticancer Activity
- Cytotoxicity: Compounds like N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenylimidazol-2-yl)thio]acetamide show IC₅₀ values <10 μM against colorectal adenocarcinoma (HT-29) . The target compound’s alkyne group may confer propargyl toxicity, a mechanism seen in other benzothiazoles .
- Selectivity : Thioether-linked derivatives (e.g., 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazides) demonstrate selectivity for cancer cells over healthy fibroblasts (NIH3T3) . The target compound’s stereochemistry could further enhance selectivity .
Biological Activity
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- (CAS No. 641613-68-5) is a notable member of this class, exhibiting a range of pharmacological properties.
- Molecular Formula : C13H13NOS2
- Molecular Weight : 263.4 g/mol
- IUPAC Name : 2-[(2R)-2-methoxypent-4-ynyl]sulfanyl-1,3-benzothiazole
Benzothiazole derivatives often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the thioether and methoxy groups in this specific compound enhances its lipophilicity and potential bioactivity.
Biological Activities
Research has demonstrated that benzothiazole derivatives possess a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds similar to Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]- have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that certain benzothiazole derivatives exhibit significant antiproliferative effects against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines .
- Antimicrobial Properties : Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies indicate that these compounds can inhibit the growth of several pathogenic microorganisms .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of ischemia/reperfusion injury, suggesting potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
- Antiproliferative Activity :
- Neuroprotective Activity :
- Antimicrobial Testing :
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic methodologies for benzothiazole derivatives like 2-[[(2R)-2-methoxy-4-pentynyl]thio]-benzothiazole?
The synthesis of benzothiazole derivatives typically involves multi-step organic reactions, including cyclization, thioether formation, and functional group modifications. For example, Suzuki cross-coupling reactions are widely used to introduce aryl or heteroaryl groups to the benzothiazole core . Specific steps may include:
- Thiolation : Introducing the thioether group via nucleophilic substitution using thiol-containing reagents.
- Chiral center retention : For compounds with stereochemical complexity (e.g., the (2R)-2-methoxy group), asymmetric synthesis or chiral resolution techniques are critical .
- Purification : Techniques like column chromatography or recrystallization ensure product purity, validated via TLC and spectral analysis (e.g., NMR, HRMS) .
Q. What biological activities are associated with benzothiazole derivatives, and how are they evaluated?
Benzothiazole derivatives exhibit diverse pharmacological activities, including antitumor, antimicrobial, and anticonvulsant effects. Key evaluation methods include:
- Anticancer assays : Cell viability tests (e.g., MTT assay) against cancer cell lines (e.g., MCF7, HCT116) to measure IC₅₀ values .
- Antimicrobial screening : Disk diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs) .
- Mechanistic studies : Enzyme inhibition assays (e.g., kinase or protease targets) and pathway analysis (e.g., apoptosis markers like caspase-3) .
Advanced Research Questions
Q. How can computational tools like QSAR or molecular docking optimize benzothiazole derivatives for targeted drug design?
- Group-based QSAR (GQSAR) : Fragments like the (2R)-2-methoxy-4-pentynyl group are analyzed for hydrophobicity, steric effects, and electronic contributions to activity. For example, hydrophobic substituents on the benzothiazole core enhance anticancer activity .
- Molecular docking : Tools like AutoDock or Vina predict binding affinities to targets (e.g., EGFR, tubulin). Docking scores correlate with experimental IC₅₀ values, guiding structural modifications .
- ADME/Tox prediction : SwissADME or ProTox-II assess drug-likeness, reducing late-stage attrition .
Q. How do structural variations (e.g., stereochemistry, substituents) influence the biological activity of benzothiazole derivatives?
- Stereochemistry : The (2R)-configuration in the methoxy group may enhance target specificity due to spatial compatibility with chiral binding pockets .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) improve antimicrobial activity, while bulky groups (e.g., naphthalene) enhance anticancer potency by disrupting protein-protein interactions .
- Comparative analysis : Tables comparing analogs (e.g., 4-methoxy vs. 2-trifluoromethyl derivatives) highlight activity trends, guiding SAR optimization .
Q. What experimental strategies resolve contradictions in reported biological data for benzothiazole derivatives?
- Standardized protocols : Reproducing assays under controlled conditions (e.g., cell line provenance, incubation time) minimizes variability .
- Multi-target profiling : Testing compounds against related targets (e.g., kinases vs. GPCRs) clarifies selectivity .
- Metabolic stability studies : Liver microsome assays identify degradation pathways that may explain discrepancies between in vitro and in vivo results .
Methodological Challenges and Solutions
Q. How are fluorescence properties of benzothiazole derivatives leveraged in bioimaging or mechanistic studies?
- Synthesis of fluorescent probes : Suzuki coupling introduces fluorophores (e.g., phenylboronic acid derivatives) to the benzothiazole core .
- Spectroscopic analysis : Fluorescence emission spectra (e.g., λₑₓ = 330 nm) quantify quantum yields and Stokes shifts, correlating with cellular uptake efficiency .
Q. What in-silico approaches are used to design novel benzothiazole-based antidiabetic agents?
- Virtual screening : Libraries of 30+ derivatives are docked against targets like PPAR-γ or DPP-4. Compounds with high binding scores (e.g., ΔG < -8 kcal/mol) are prioritized .
- Toxicity prediction : Tools like Toxtree assess mutagenicity risks, ensuring scaffold safety before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
